molecular formula C12H10Br2N2O2 B1511557 1,2-Bis((5-bromopyridin-2-yl)oxy)ethane CAS No. 685862-28-6

1,2-Bis((5-bromopyridin-2-yl)oxy)ethane

Cat. No. B1511557
CAS RN: 685862-28-6
M. Wt: 374.03 g/mol
InChI Key: GQRBSNHPIYDQPX-UHFFFAOYSA-N
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Description

“1,2-Bis((5-bromopyridin-2-yl)oxy)ethane” is a chemical compound with the molecular formula C12H10Br2N2O2 and a molecular weight of 374.03 . It contains two pyridine rings, each substituted with a bromine atom at the 5-position, and these rings are connected through an ethane-1,2-diol structure .

properties

IUPAC Name

5-bromo-2-[2-(5-bromopyridin-2-yl)oxyethoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2O2/c13-9-1-3-11(15-7-9)17-5-6-18-12-4-2-10(14)8-16-12/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRBSNHPIYDQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)OCCOC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744496
Record name 2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-bromopyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis((5-bromopyridin-2-yl)oxy)ethane

CAS RN

685862-28-6
Record name 2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-bromopyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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